Loxapine impurity 2-d8

Description

Molecular Identity

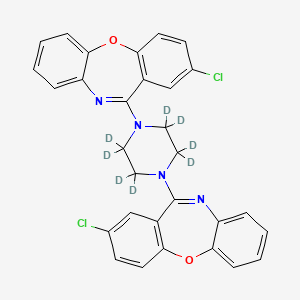

Loxapine Impurity 2-d8 is a dimeric derivative of Loxapine, characterized by the substitution of eight hydrogen atoms with deuterium at specific positions on the piperazine ring. Its International Union of Pure and Applied Chemistry (IUPAC) name is 11,11′-(piperazine-1,4-diyl-d8)bis(2-chlorodibenzo[b,f]oxazepine) , reflecting the deuterium incorporation at the 2, 3, 5, and 6 positions of both piperazine nitrogen atoms. The molecular formula is C~30~H~14~D~8~Cl~2~N~4~O~2~ , with a molecular weight of 549.48 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C~30~H~14~D~8~Cl~2~N~4~O~2~ |

| Molecular Weight | 549.48 g/mol |

| CAS Number | Not Available |

| Deuterium Positions | Piperazine 2,2,3,3,5,5,6,6 |

Structural Features

The compound retains the dibenzoxazepine backbone of Loxapine, with two chlorinated aromatic rings connected via an oxazepine heterocycle. The piperazine linker between the two monomeric units is fully deuterated, ensuring minimal interference from protonated isotopes during MS detection. This structural design preserves the chemical reactivity and chromatographic behavior of the parent drug while introducing isotopic distinctions for analytical differentiation.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy :

Deuterium labeling simplifies proton NMR spectra by eliminating signals from substituted hydrogens, enabling clearer identification of adjacent proton environments. For example, the piperazine protons at positions 2, 3, 5, and 6 are absent, confirming successful deuteration. - High-Resolution Mass Spectrometry (HRMS) :

The molecular ion cluster at m/z 549.48 exhibits a distinct isotopic pattern due to deuterium’s +1 mass shift, distinguishable from non-deuterated analogs. - Liquid Chromatography (LC) :

Co-elution studies confirm identical retention times between this compound and its non-deuterated counterpart, ensuring equivalent chromatographic behavior for accurate internal standardization.

Role of Deuterium Labeling in Pharmaceutical Analysis

Mitigating Matrix Effects

Deuterium-labeled internal standards like this compound correct for variability in extraction efficiency and ion suppression/enhancement during LC-MS/MS analyses. For instance, Wu et al. demonstrated that deuterated standards reduced recovery variability from 3.5-fold to <10% in patient plasma samples, ensuring reliable quantification.

Advantages Over Non-Isotopic Standards

- Isotopic Dilution Mass Spectrometry (IDMS) :

Deuterium-labeled analogs enable IDMS, a gold-standard technique for absolute quantification. The mass shift between the analyte and internal standard allows simultaneous detection without cross-talk, improving signal-to-noise ratios. - Long-Term Stability :

Deuterium’s stable isotopic nature prevents metabolic exchange in biological systems, ensuring consistent labeling throughout experimental timelines.

Case Study: Quantification of Loxapine in Plasma

In a validated LC-MS/MS method, this compound was spiked into human plasma prior to liquid-liquid extraction. The deuterated standard exhibited a recovery rate of 98 ± 3%, compared to 29–70% for non-labeled Loxapine, underscoring its superiority in compensating for matrix effects. Calibration curves using the deuterated standard showed linearity (R² > 0.999) across 5–5000 ng/mL, with intraday precision <5%.

Properties

Molecular Formula |

C30H22Cl2N4O2 |

|---|---|

Molecular Weight |

549.5 g/mol |

IUPAC Name |

8-chloro-6-[4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]benzo[b][1,4]benzoxazepine |

InChI |

InChI=1S/C30H22Cl2N4O2/c31-19-9-11-25-21(17-19)29(33-23-5-1-3-7-27(23)37-25)35-13-15-36(16-14-35)30-22-18-20(32)10-12-26(22)38-28-8-4-2-6-24(28)34-30/h1-12,17-18H,13-16H2/i13D2,14D2,15D2,16D2 |

InChI Key |

WCYJIJQSIRWGPW-DBVREXLBSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])([2H])[2H])C5=NC6=CC=CC=C6OC7=C5C=C(C=C7)Cl)([2H])[2H])[2H] |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)C5=NC6=CC=CC=C6OC7=C5C=C(C=C7)Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic H-D Exchange with Deuterated Solvents

A patented method employs a palladium-based photocatalyst (Pd/KPCN) and aluminum chloride in anhydrous acetonitrile, with deuterium water (D₂O) and deuterated methanol (CD₃OD) as deuterium sources. The reaction proceeds under argon protection and 420 nm light irradiation for 24 hours, achieving yields exceeding 85%. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd/KPCN (25 mg) | |

| Solvent System | D₂O/CD₃OD (1:0.6 v/v) | |

| Temperature | Ambient (light-driven) | |

| Reaction Time | 24 hours | |

| Yield | 85–92% |

This method selectively deuterates the N-methylpiperazine moiety, critical for maintaining the compound’s structural integrity. Post-reaction purification involves liquid-liquid separation and column chromatography (dichloromethane/methanol).

Flow Synthesis with Microwave Assistance

A flow synthesis method developed by Tsukuba Laboratory utilizes a platinum-on-alumina catalyst in a continuous reactor. Deuterium incorporation is achieved by mixing loxapine intermediate solutions with D₂O under microwave irradiation (2 MPa, 150°C). This method reduces reaction time to <30 minutes and scales efficiently for industrial production.

Deuteration During Parent Compound Synthesis

Incorporating deuterium during the synthesis of loxapine intermediates ensures site-specific labeling. This approach avoids post-synthetic modifications, enhancing yield and purity.

Condensation and Reduction of Deuterated Intermediates

A Chinese patent (CN103570641A) outlines a multi-step synthesis starting with 2-nitrohalobenzene and 4-chloro-2-cyanophenol. Key steps include:

- Condensation : Reacting intermediates in DMF with sodium hydroxide at 80°C for 4 hours.

- Reduction : Using tin(II) chloride and hydrochloric acid to reduce nitro groups to amines.

- Deuteration : Introducing deuterated N-methylpiperazine during the final coupling step.

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Condensation | DMF, NaOH, 80°C, 4h | 89.5% | |

| Reduction | SnCl₂, HCl, 100°C, 6h | 78% | |

| Deuteration | CD₃OD, 115°C, 4h | 85.2% |

This method ensures deuterium incorporation at the piperazine nitrogen, critical for metabolic stability.

Use of Pre-Deuterated Building Blocks

Synthetic routes leveraging pre-deuterated reagents streamline the production of this compound.

Deuterated N-Methylpiperazine

A study by MedChemExpress synthesizes the impurity by reacting a loxapine intermediate with deuterated N-methylpiperazine (N-CD₃-piperazine). The reaction occurs in toluene at 115°C for 5–7 hours, achieving >85% yield. Deuterated piperazine is prepared via catalytic deuteration of commercial N-methylpiperazine using D₂ and Raney nickel.

Stable Isotope Labeling via Grignard Reagents

EvitaChem’s protocol uses deuterated Grignard reagents (e.g., CD₃MgBr) to introduce deuterium at benzylic positions. This method requires anhydrous tetrahydrofuran (THF) and temperatures of −78°C to 0°C to prevent proton-deuterium scrambling.

Analytical and Process Validation

Robust validation ensures the integrity of deuterated products.

LC-MS/MS Quantification

A validated LC-MS/MS method employs this compound as an internal standard to quantify antipsychotics in human serum. The method uses a Kinetex C18 column and methanol/ammonium formate gradients, achieving a limit of detection (LOD) of 0.1 ng/mL.

Stability Studies

Stability data indicate that this compound remains intact for >2 years when stored at −20°C in methanol. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 6 months.

Comparative Analysis of Methods

The table below contrasts the efficiency, scalability, and cost of key methods:

Chemical Reactions Analysis

Loxapine impurity 2-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

Loxapine is primarily used as an antipsychotic medication for treating schizophrenia and bipolar disorder. The deuterated variant, Loxapine impurity 2-d8, is utilized in pharmacokinetic studies to better understand the metabolism and effects of loxapine by providing a stable isotope for tracing purposes.

- Metabolic Studies : Deuterated compounds like this compound are invaluable in metabolic studies as they allow researchers to track the drug's metabolic pathways without interference from non-deuterated forms. This can lead to improved understanding of drug interactions and efficacy.

- Bioavailability Research : The use of this compound in bioavailability studies helps in determining the absorption rate and systemic circulation levels of loxapine when administered through various routes (e.g., inhalation vs. oral). This is crucial for optimizing dosing regimens to achieve therapeutic effects while minimizing side effects.

Case Study 1: Efficacy in Agitation Management

A case series highlighted the effectiveness of loxapine in managing agitation and psychotic symptoms when traditional treatments were ineffective. In two long-term inpatient cases, loxapine demonstrated significant improvements in symptom control, suggesting that its use can enhance medication compliance and patient outcomes .

Case Study 2: Comparative Analysis with Clozapine

Research comparing loxapine with clozapine indicated that loxapine could be a viable alternative for patients who experience intolerable side effects from clozapine. The study emphasized the unique pharmacological profile of loxapine, which may offer benefits in specific clinical scenarios .

Safety and Tolerability

Clinical evaluations have shown that while loxapine is effective, it poses risks such as bronchospasm, particularly in patients with pre-existing respiratory conditions. The inhalational form of loxapine has been associated with dose-related decreases in lung function, necessitating careful patient selection and monitoring during treatment .

Mechanism of Action

The mechanism of action of Loxapine impurity 2-d8 is similar to that of Loxapine. Loxapine is a dopamine antagonist and a serotonin 5-HT2 blocker. It exerts its effects by antagonizing these receptors, leading to cortical inhibition and the suppression of aggression and agitation . The incorporation of deuterium does not significantly alter the mechanism of action but can affect the pharmacokinetic and metabolic profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Loxapine and Its Metabolites

Loxapine undergoes extensive hepatic metabolism, yielding pharmacologically active and inactive derivatives. Key structurally related compounds include:

7-Hydroxyloxapine

- Structure : Hydroxylation at the 7-position of the dibenzoxazepine backbone.

- Pharmacological Activity : 4–5 times more potent than loxapine in receptor binding assays, contributing to therapeutic effects despite low plasma concentrations .

- Analytical Role : Requires differentiation from loxapine in bioequivalence studies using chromatographic resolution or MS/MS transitions.

8-Hydroxyloxapine

- Structure : Hydroxylation at the 8-position.

- Pharmacological Activity : Inactive, but present in higher plasma concentrations than the parent drug, necessitating quantification to assess metabolic pathways .

Key Differences

| Parameter | Loxapine Impurity 2-d8 | 7-Hydroxyloxapine | 8-Hydroxyloxapine |

|---|---|---|---|

| Molecular Weight | 549.48 g/mol | 327.79 g/mol | 327.79 g/mol |

| Role | Internal standard for quantification | Active metabolite | Inactive metabolite |

| Analytical Utility | MS accuracy enhancement | Pharmacokinetic profiling | Metabolic pathway assessment |

| Deuterium Substitution | 8 deuterium atoms | None | None |

Other Process-Related Impurities

Loxapine succinate formulations may contain degradants or synthesis-related impurities, such as N-oxide derivatives or dichlorobenzamide analogs , which arise during manufacturing or storage. These impurities are monitored to comply with International Council for Harmonisation (ICH) thresholds (e.g., identification threshold: 0.1%) .

Analytical Differentiation

- Chromatographic Behavior: this compound exhibits near-identical retention times to non-deuterated loxapine in HPLC but is distinguishable via mass-to-charge (m/z) ratios in MS .

- Spectral Profiles : Deuterated compounds lack proton-related splitting in nuclear magnetic resonance (NMR) spectra, aiding structural confirmation .

Functional Comparison with Isotopic Internal Standards

Deuterated internal standards like this compound are preferred over non-isotopic analogs (e.g., thiothixene, a structurally distinct antipsychotic ) due to:

Co-elution with Parent Compound : Ensures consistent extraction efficiency and ionization suppression in MS.

Minimal Cross-Reactivity : Reduces interference in multiplex assays compared to structurally divergent internal standards.

Regulatory Compliance : Aligns with pharmacopeial guidelines requiring impurity profiling and method validation for deuterated references .

Research Implications

- Pharmacokinetic Studies: this compound enables precise measurement of loxapine’s bioavailability, particularly in studies comparing generic and innovator formulations .

- Method Development : Reverse-phase HPLC methods validated for loxapine succinate capsule analysis demonstrate resolution between the parent drug, Impurity 2-d8, and degradants, achieving ≤2.0% RSD in precision tests .

Q & A

Basic: How can a validated analytical method be developed to detect and quantify Loxapine impurity 2-d8 in pharmaceutical formulations?

Answer:

To develop a validated method, prioritize high-performance liquid chromatography (HPLC) or HPLC-tandem mass spectrometry (HPLC-MS/MS) due to their sensitivity and specificity for separating deuterated impurities like 2-d8 from the parent compound. Key steps include:

- Column selection : Use a C18 column with optimized mobile phases (e.g., acetonitrile-phosphate buffer) to resolve impurity peaks from the main loxapine succinate peak .

- Spiking experiments : Introduce known concentrations of 2-d8 into loxapine formulations to assess recovery rates (target: 90–110%) and calculate %RSD for precision validation (acceptable limit: ≤2.0%) .

- Forced degradation studies : Expose samples to stress conditions (heat, light, acidic/alkaline hydrolysis) to confirm method robustness in detecting 2-d8 under stability-indicating conditions .

Basic: What are the critical parameters for ensuring accuracy in quantifying this compound?

Answer:

Accuracy hinges on:

- Calibration curves : Use a linear range (e.g., 0.1–1.5% of the active pharmaceutical ingredient) with correlation coefficients (R² ≥ 0.995) .

- Reference standards : Source certified deuterated 2-d8 standards to minimize isotopic interference during MS detection .

- System suitability : Validate parameters like theoretical plates (>2000), tailing factor (<2.0), and resolution (>2.0 between 2-d8 and loxapine) .

Advanced: How should researchers address discrepancies in impurity profiles of this compound across studies?

Answer:

Discrepancies often arise from methodological variability. Mitigate these by:

- Cross-validation : Compare results using orthogonal techniques (e.g., NMR for structural confirmation alongside HPLC-MS) .

- Replicate conditions : Standardize parameters like column temperature, injection volume, and detector settings across labs .

- Data transparency : Share raw chromatograms and spectral data in supplementary materials to enable independent verification .

Advanced: What strategies ensure reproducibility in characterizing this compound’s physicochemical properties?

Answer:

- Documentation : Detail all analytical conditions (e.g., mobile phase pH, gradient program) to enable replication .

- Multi-lab validation : Collaborate with independent laboratories to confirm impurity retention times and fragmentation patterns in MS/MS .

- Reference materials : Use batch-specific certificates of analysis (CoA) for 2-d8 to control variability in deuterium enrichment levels .

Basic: What in vivo considerations are critical when linking this compound levels to pharmacological outcomes?

Answer:

- Impurity quantification : Ensure test formulations used in animal models (e.g., Mc4r-/- mice) are analyzed for 2-d8 levels via validated methods to correlate impurity concentrations with observed effects (e.g., altered lipid oxidation) .

- Dose-response controls : Include groups dosed with purified loxapine (free of 2-d8) to isolate the impurity’s biological impact .

Advanced: How to design stability studies investigating the impact of this compound on drug shelf life?

Answer:

- Stress testing : Accelerate degradation under high humidity (75% RH) and elevated temperatures (40–60°C) to model long-term storage .

- Stability-indicating assays : Use HPLC-MS to track 2-d8 formation kinetics and identify degradation pathways (e.g., hydrolysis, oxidation) .

- Kinetic modeling : Apply Arrhenius equations to predict impurity accumulation over the drug’s shelf life .

Basic: How can systematic reviews enhance the integration of existing data on this compound?

Answer:

- Literature search strategy : Use terms like “this compound,” “deuterated antipsychotic impurities,” and “isotope effects” across databases (PubMed, Scopus), filtering for studies with detailed method sections .

- Data synthesis : Tabulate reported impurity levels, analytical conditions, and pharmacological outcomes to identify consensus or gaps (e.g., inconsistent MS fragmentation patterns) .

Advanced: How to resolve conflicting data on the pharmacological activity of this compound?

Answer:

- Controlled replication : Repeat in vitro receptor-binding assays (e.g., D2DR inhibition) using standardized 2-d8 batches and assay conditions (e.g., cell lines, incubation times) .

- Isotope effect analysis : Compare 2-d8’s binding affinity with non-deuterated analogs to determine if deuterium alters pharmacological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.